molecular formula C4H7FO B6153622 2-fluorobut-3-en-1-ol CAS No. 151021-54-4

2-fluorobut-3-en-1-ol

Cat. No.: B6153622
CAS No.: 151021-54-4
M. Wt: 90.1
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Description

2-Fluorobut-3-en-1-ol (C₄H₇FO) is a fluorinated allylic alcohol characterized by a hydroxyl group at position 1, a double bond between carbons 3 and 4, and a fluorine substituent at position 2. This compound has garnered attention in organic synthesis, particularly in stereoselective cyclization reactions. For instance, it serves as a substrate in InCl₃-catalyzed Prins cyclizations with aldehydes, yielding 4-chloro-5-fluoropyrans with high diastereoselectivity and axial fluorine orientation . Its molecular weight is approximately 90.1 g/mol (calculated from formula C₄H₇FO), though a conflicting value of 247.14 g/mol is reported in a catalog, likely due to a data entry error .

Properties

CAS No.

151021-54-4

Molecular Formula

C4H7FO

Molecular Weight

90.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of butenyl alcohol derivatives. For instance, a phase transfer catalyzed fluorination can be employed, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom into the butenyl alcohol precursor . The reaction typically occurs under mild conditions, ensuring high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be explored to achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluorobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobutanal or 2-fluorobutanoic acid.

    Reduction: Formation of 2-fluorobutan-1-ol.

    Substitution: Formation of various substituted fluorobutyl derivatives.

Scientific Research Applications

2-fluorobut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-fluorobut-3-en-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Fluorobut-3-en-1-ol

Structural Differences :

  • The fluorine atom is at position 3 instead of 2, altering electronic and steric effects.
  • SMILES: C=C(CCO)F vs. 2-fluorobut-3-en-1-ol’s CC(C=C)FCO (inferred).

Physicochemical Properties :

  • Collision cross-section (CCS) data for 3-fluorobut-3-en-1-ol adducts (e.g., [M+H]⁺: 116.2 Ų, [M+Na]⁺: 125.9 Ų) suggest distinct ion mobility profiles, likely due to conformational differences from fluorine positioning . Comparable data for this compound is unavailable.

Reactivity :

  • No reported use in Prins cyclizations.

(E)-3-Phenylbut-2-en-1-ol

Structural Differences :

  • Aromatic phenyl group at position 3 instead of fluorine.
  • SMILES: C/C=C(/CCO)C1=CC=CC=C1 .

Unfluorinated Allylic Alcohols (e.g., But-3-en-1-ol)

Reactivity Contrasts :

  • Absence of fluorine reduces electronegativity and eliminates halogen-specific interactions (e.g., hydrogen bonding with catalysts).
  • In Prins cyclizations, unfluorinated analogs may yield pyrans without axial substituent preferences, leading to lower diastereoselectivity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent CCS [M+H]⁺ (Ų)
This compound C₄H₇FO 90.1 (calc.) F at C2 Not reported
3-Fluorobut-3-en-1-ol C₄H₇FO 90.1 (calc.) F at C3 116.2
(E)-3-Phenylbut-2-en-1-ol C₁₀H₁₂O 148.2 Phenyl at C3 Not reported

Discussion of Contradictions and Limitations

  • Molecular Weight Discrepancy : The reported 247.14 g/mol for this compound conflicts with the formula-derived 90.1 g/mol, suggesting a catalog error.
  • Data Gaps : CCS values and detailed synthetic protocols for this compound are absent in the evidence, limiting direct comparisons.

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